

"spectroscopic analysis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane"

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Compound of Interest

2-(4-Bromothiophen-2-yl)-1,3dioxolane

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A Comparative Guide to the Spectroscopic Analysis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane** and Its Analogs

This guide provides a comparative spectroscopic analysis of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane** and its structural analogs, 2-(thiophen-2-yl)-1,3-dioxolane and 2-(4,5-dibromothiophen-2-yl)-1,3-dioxolane. Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this guide presents predicted data based on established spectroscopic principles and data from closely related structures. This information is intended for researchers, scientists, and professionals in drug development to anticipate the spectroscopic characteristics of these molecules.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound and its alternatives. These predictions are based on the analysis of substituent effects and known spectral data for similar molecular fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃



Compound	Thiophene Protons	Dioxolane Protons (CH)	Dioxolane Protons (CH ₂)
2-(4-Bromothiophen- 2-yl)-1,3-dioxolane	~7.1-7.3 ppm (d), ~7.0-7.2 ppm (d)	~5.8-6.0 ppm (s)	~3.9-4.2 ppm (m)
2-(Thiophen-2-yl)-1,3- dioxolane	~7.3-7.5 ppm (dd), ~7.0-7.2 ppm (m, 2H)	~5.9-6.1 ppm (s)	~3.9-4.2 ppm (m)
2-(4,5- Dibromothiophen-2- yl)-1,3-dioxolane	~7.2-7.4 ppm (s)	~5.7-5.9 ppm (s)	~3.9-4.2 ppm (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound	Thiophene Carbons (C- Br/C-H)	Thiophene Carbons (C- S/C-dioxolane)	Dioxolane Carbon (O-C- O)	Dioxolane Carbons (CH ₂)
2-(4- Bromothiophen- 2-yl)-1,3- dioxolane	~110-115, ~125- 130	~140-145, ~120- 125	~102-105	~65-68
2-(Thiophen-2- yl)-1,3-dioxolane	~125-130 (3 carbons)	~142-147	~103-106	~65-68
2-(4,5- Dibromothiophen -2-yl)-1,3- dioxolane	~112-118 (2 carbons)	~140-145, ~122- 127	~101-104	~65-68

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)



Compound	C-H (aromatic)	C-O (ether)	C-S (thiophene)	C-Br
2-(4- Bromothiophen- 2-yl)-1,3- dioxolane	~3100-3000	~1200-1000	~850-700	~600-500
2-(Thiophen-2- yl)-1,3-dioxolane	~3100-3000	~1200-1000	~850-700	-
2-(4,5- Dibromothiophen -2-yl)-1,3- dioxolane	~3100-3000	~1200-1000	~850-700	~600-500

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+) (m/z)	Key Fragmentation Peaks (m/z)
2-(4-Bromothiophen-2-yl)-1,3- dioxolane	234/236 (isotope pattern)	191/193 ([M-C ₂ H ₃ O] ⁺), 155 ([M-C ₂ H ₄ O ₂] ⁺), 112 ([M-Br- C ₂ H ₂ O] ⁺)
2-(Thiophen-2-yl)-1,3- dioxolane	156	113 ([M-C ₂ H ₃ O] ⁺), 77 ([M-C ₂ H ₄ O ₂] ⁺)
2-(4,5-Dibromothiophen-2-yl)-1,3-dioxolane	312/314/316 (isotope pattern)	269/271/273 ([M-C ₂ H ₃ O] ⁺), 233/235 ([M-C ₂ H ₄ O ₂] ⁺)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of small organic molecules like **2-(4-bromothiophen-2-yl)-1,3-dioxolane** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Use the same sample as for ¹H NMR.
 - Acquire the spectrum with proton decoupling. A spectral width of 220-240 ppm is standard.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.



- Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.[1]
 [2]
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[3]

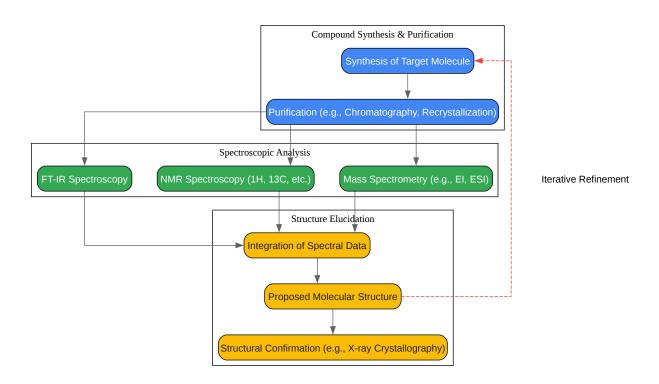
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization:
 - Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.





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Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-(4-Bromothiophen-2-yl)-1,3-dioxolane** and its analogs, alongside standardized protocols for their experimental characterization.



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